

Technical Guide: Physical Properties of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B554354

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as 1-Benzyloxycarbonyl-L-prolinamide or N-Cbz-L-prolinamide, is a chiral pyrrolidine derivative. Its structural features, including the proline scaffold and the benzyloxycarbonyl protecting group, make it a valuable building block in medicinal chemistry and drug discovery. The stereochemistry of the pyrrolidine ring is crucial for its interaction with biological targets, highlighting the importance of enantiomerically pure compounds in the development of novel therapeutics. This document provides a comprehensive overview of the known physical properties of the (s)-enantiomer, along with detailed experimental protocols for their determination and characterization.

Chemical Identity

- IUPAC Name: (2S)-Benzyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate
- Synonyms: 1-Benzyloxycarbonyl-L-prolinamide, N-Cbz-L-prolinamide
- CAS Number: 34079-31-7
- Molecular Formula: $C_{13}H_{16}N_2O_3$
- Molecular Weight: 248.28 g/mol

Physical Properties

A summary of the available quantitative data for **(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate** is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

Property	Value	Source
Molecular Weight	248.28 g/mol	[1]
Melting Point	91-93 °C	[2]
Boiling Point	465.6 °C at 760 mmHg	[1]
Density	1.263 g/cm ³	[1]
Flash Point	235.4 °C	[1]
Optical Purity	99.9% (HPLC area normalization method)	[2]
Purity	99.8%	[2]
Solubility	Data not available for specific solvents. General solubility information for a related compound suggests it is likely more soluble in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) than in nonpolar solvents.	
pKa	Data not available.	

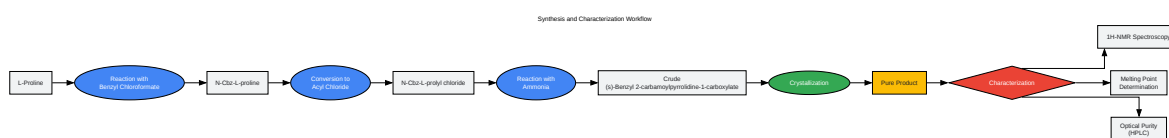
Experimental Protocols

Detailed methodologies for the determination of key physical and structural properties are outlined below.

Synthesis and Purification

A reported method for the preparation of N-carbobenzoxyl-L-prolinamide involves the reaction of L-proline with benzyl chloroformate in the presence of an alkali in an organic solvent. The resulting N-carbobenzoxyl-L-proline is then converted to the corresponding acyl chloride and subsequently reacted with ammonia to yield the final product. The product is then purified by crystallization.[2]

Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate**.

Melting Point Determination

The melting point is a critical indicator of purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

- Apparatus: NMR Spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
- Procedure:
 - A small amount of the purified sample is dissolved in the deuterated solvent.
 - The solution is transferred to an NMR tube.
 - The ¹H-NMR spectrum is acquired.
- Reported Data: ¹H-NMR (500Hz, CDCl₃) δ: 7.23-7.40 (m, 5H), 6.72 (s), 6.13 (s), 5.98 (s, 2H), 5.08-5.18 (m, 2H), 4.29-4.34 (m, 1H), 3.42-3.53 (m, 2H), 2.28 (s), 2.14 (s, 2H), 1.87-2.03 (m, 2H).^[2]

Optical Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard method to determine the enantiomeric excess (optical purity) of a chiral compound.

- Apparatus: HPLC system with a chiral column.
- Procedure:

- A solution of the compound is prepared in a suitable mobile phase.
- The solution is injected into the HPLC system.
- The separation of the enantiomers is achieved on the chiral column.
- The area under the peak for each enantiomer is integrated.
- The optical purity is calculated based on the relative peak areas.

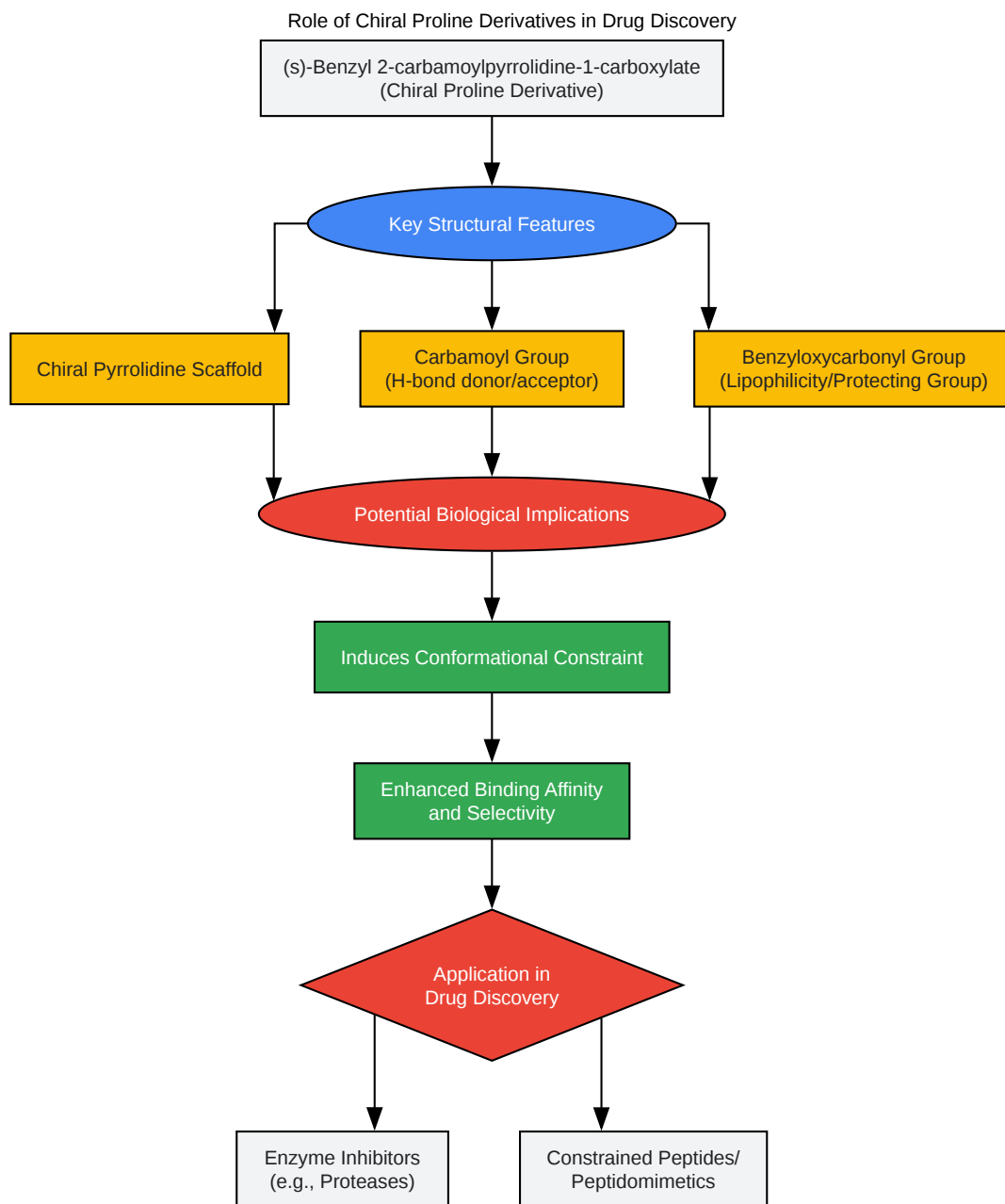
Biological Context and Potential Applications

While specific biological activity or involvement in signaling pathways for **(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate** has not been extensively reported, its structural class—chiral proline derivatives—is of significant interest in drug discovery. Proline and its analogs are known to be crucial components of many biologically active molecules and are often used as chiral building blocks in the synthesis of pharmaceuticals. They can induce specific conformations in peptides and peptidomimetics, which is critical for their interaction with biological targets such as enzymes and receptors.

The rigid pyrrolidine ring of proline restricts the conformational flexibility of the peptide backbone, which can lead to enhanced binding affinity and selectivity. The carbamoyl group can participate in hydrogen bonding interactions, a key feature in molecular recognition at the active site of a protein. The benzyloxycarbonyl group serves as a protecting group in synthesis but can also contribute to the overall lipophilicity and binding characteristics of the molecule.

Given these features, **(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate** holds potential as a scaffold or intermediate in the design of inhibitors for various enzymes, such as proteases or peptidases, or as a component in the synthesis of constrained peptides with therapeutic potential. Further biological screening and derivatization of this compound could lead to the discovery of novel drug candidates.

Logical Relationship in Drug Discovery



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Caption: The role of chiral proline derivatives in drug discovery.

Conclusion

This technical guide provides a summary of the currently available physical property data for **(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate**. While key parameters such as melting point, boiling point, and density have been reported, further experimental determination of properties like solubility in various solvents and pKa would be beneficial for its application in drug development. The provided experimental protocols offer a standardized approach for the characterization of this and similar compounds. The structural features of this molecule suggest its potential as a valuable tool in the design and synthesis of novel therapeutic agents, warranting further investigation into its biological activities.

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